Phenoxyacetaldehyde
Overview
Description
- Phenoxyacetaldehyde (C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>) is an organic compound with the molecular formula CHO.
- It is a colorless liquid with a pleasant, floral odor.
- Common synonyms include 2-Phenoxyacetaldehyde and Phenoxyacetaldehyd.
Synthesis Analysis
- Phenoxyacetaldehyde can be synthesized through various methods, including alkylation of guaiacol with bromoacetaldehyde diethyl acetal, followed by acid hydrolysis of the acetal group.
Molecular Structure Analysis
- The molecular formula of Phenoxyacetaldehyde is C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>.
- It has a molar mass of approximately 136.15 g/mol.
- The chemical structure consists of a phenoxy group attached to an aldehyde functional group.
Chemical Reactions Analysis
- Phenoxyacetaldehyde can undergo various reactions, including nucleophilic additions, oxidation, and condensation reactions.
Physical And Chemical Properties Analysis
- Density: 1.1±0.1 g/cm³
- Boiling Point: 220.4±13.0 °C
- Flash Point: 92.4±13.4 °C
- Solubility: Soluble in organic solvents
- Odor: Pleasant, floral
Scientific Research Applications
Synthesis and Transformation
Synthesis of Phenoxyacetaldehydes : A new method for synthesizing a series of phenoxyacetaldehydes, which are useful intermediates, is described. This process involves ozonizing easily available allylphenylethers at low temperatures, followed by treatment with dimethyl sulfide (Jellen, Mittelbach, & Junek, 1996).
Modification of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal : Research shows that phenols don't react directly with trifluoroacetaldehyde ethyl hemiacetal. However, in the presence of catalytic amounts of potassium carbonate, the reaction occurs, leading to products like 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol (Gong, Kato, & Kimoto, 2001).
Neighboring-Group Participation in Reactivity : A study investigated the reaction between o-(hydroxymethyl)phenoxyacetaldehyde dimethyl acetals and 5-fluorouracil. The intramolecular cyclization process, which plays a key role in this reaction, is highlighted for its potential in cancer treatment (Saniger et al., 2003).
Oxidation of Lignin Models : Oxidation of lignin model compounds with substrates having C-H bonds adjacent to the alcohol moiety yields various products, including 2-phenoxyacetaldehyde. This highlights its role in the oxidative degradation of lignin models (Hanson et al., 2010).
Applications in Composite Materials
Engineering Biomass into Phenolic Resin : A study reports a one-pot synthesis process for phenol-5-hydroxymethylfurfural (PHMF) resin as a formaldehyde-free phenolic resin, showing potential applications in composite materials (Zhang, Yuan, & Xu, 2015).
Modification of Polyamide with Phenolic Resin : Research on the modification of sulfonated poly(ether ether ketone) with phenolic resin indicates potential for application in fuel cells, showcasing the role of aldehydes in enhancing material properties (Deb et al., 2007).
Analysis Methods
HPLC Method for Analysis of Phenolic Aldehydes : A study developed a reproducible high-performance liquid chromatography method for simultaneous determination of phenolic aldehydes in brandies, indicating its role in quality analysis (Canas et al., 2003).
Analysis of Oxidation of Polyphenolic Compounds : A study showing that oxidation of certain phenolic substances in wine produces acetaldehyde, demonstrating its relevance in understanding wine aging processes (Wildenradt & Singleton, 1974).
Safety And Hazards
- Safety data sheets should be consulted for detailed safety information.
Future Directions
- Research on Phenoxyacetaldehyde could explore its potential applications in pharmaceuticals, perfumery, or as a starting material for other organic syntheses.
properties
IUPAC Name |
2-phenoxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFILAFLGDUMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051858 | |
Record name | Phenoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetaldehyde | |
CAS RN |
2120-70-9 | |
Record name | Phenoxyacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2120-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde, 2-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002120709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetaldehyde, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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